molecular formula C16H19O5- B12352883 1,2-Benzenedicarboxylicacid, 1-(2-ethyl-5-oxohexyl) ester

1,2-Benzenedicarboxylicacid, 1-(2-ethyl-5-oxohexyl) ester

Cat. No.: B12352883
M. Wt: 291.32 g/mol
InChI Key: HCWNFKHKKHNSSL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester typically involves the esterification of phthalic anhydride with 2-ethyl-5-oxohexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C16H19O5-

Molecular Weight

291.32 g/mol

IUPAC Name

2-(2-ethyl-5-oxohexoxy)carbonylbenzoate

InChI

InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/p-1

InChI Key

HCWNFKHKKHNSSL-UHFFFAOYSA-M

Canonical SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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